molecular formula C15H13N3O2 B2975864 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline CAS No. 860783-98-8

5,8-dimethoxy-2-(pyrazin-2-yl)quinoline

Cat. No.: B2975864
CAS No.: 860783-98-8
M. Wt: 267.288
InChI Key: IUVKEIPGQZKEDO-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a quinoline core, a privileged scaffold in pharmacology, with a pyrazine heteroaromatic ring, creating a multifunctional structure for investigating novel therapeutic pathways . Quinoline derivatives are extensively documented for their diverse pharmacological activities, including potent anticancer properties. These compounds can act through multiple mechanisms, such as DNA intercalation, inhibition of topoisomerase enzymes, disruption of cell migration, and induction of apoptosis . The structural motif of a pyrazine ring attached to a quinoline core is found in advanced research compounds, particularly in the development of ligands for the sigma-2 receptor (σ2R), a biomarker highly expressed in proliferating tumor cells . Ligands targeting this receptor are emerging as promising tools for oncology research and diagnostic imaging, showing notable activity in models of aggressive cancers like pancreatic cancer . Beyond oncology, this compound's hybrid structure suggests potential research applications in neuroscience . Quinoline derivatives are being actively studied for their activity against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The presence of methoxy substituents at the 5 and 8 positions of the quinoline ring may influence its electronic properties and binding affinity to these enzymatic targets, making it a valuable chemical probe for neuropharmacological research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

5,8-dimethoxy-2-pyrazin-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-13-5-6-14(20-2)15-10(13)3-4-11(18-15)12-9-16-7-8-17-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVKEIPGQZKEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-(1H-pyrazol-5-yl)aniline with suitable aldehydes or ketones, followed by cyclization and substitution reactions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

For industrial production, bulk custom synthesis methods are employed. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product . The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxy positions .

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The 2-position substituent in quinoline derivatives critically influences their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name 2-Position Substituent 5,8-Substituents Key Structural Differences
5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline Pyrazine ring Methoxy Pyrazine introduces N-heterocyclic polarity
5,8-Dimethoxy-2-phenylquinoline Phenyl ring Methoxy Phenyl group enhances hydrophobicity
5,8-Dimethoxy-2-methylquinoline Methyl group Methoxy Minimal steric bulk; reduced π-conjugation
5,8-Dimethoxy-2-(styryl)quinoline Styryl group (C=C-Ph) Methoxy Extended conjugation for UV/fluorescence applications

Key Research Findings

Substituent-Driven Activity

  • Pyrazine vs.
  • Methoxy Groups: The 5,8-dimethoxy configuration enhances electron density in the quinoline ring, improving binding to aromatic pockets in proteins .

Biological Activity

5,8-Dimethoxy-2-(pyrazin-2-yl)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused bicyclic structure comprising a benzene ring and a pyridine ring. The presence of methoxy groups at positions 5 and 8, along with a pyrazine substituent at position 2, contributes to its unique pharmacological profile.

Research indicates that quinoline derivatives, including this compound, exhibit biological activity primarily through the following mechanisms:

  • NQO1 Activation : The compound activates NAD(P)H-quinone oxidoreductase (NQO1), an enzyme implicated in the detoxification of quinones and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have shown that quinoline derivatives can block cell cycle progression, particularly at the G2/M phase, leading to inhibited proliferation of cancer cells .
  • Apoptosis Induction : Compounds in this class often induce apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, IC50 values for certain derivatives range from 0.59 to 1.52 µM against HeLa and KB-vin cell lines .
  • Mechanistic Studies : The anticancer activity is attributed to mitochondrial dysfunction and NQO1-dependent mechanisms that lead to cell death through apoptosis .
Cell Line IC50 Value (µM) Mechanism
HeLa0.59 - 1.52NQO1 activation, apoptosis
KB-vin0.59 - 1.52Mitochondrial dysfunction

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity:

  • Broad Spectrum : The compound has been reported to show activity against various bacterial strains, indicating potential as an antibiotic agent .
  • Mechanism of Action : Similar to its anticancer effects, the antimicrobial action may also involve ROS generation leading to oxidative stress in microbial cells.

Study on Anticancer Effects

A recent study evaluated the effects of several quinoline derivatives on human gastric adenocarcinoma cells. The results indicated that modifications at specific positions significantly influenced their cytotoxicity. For instance:

  • Compounds with bulky side chains exhibited enhanced interaction with DNA, forming stable complexes that hindered cell growth .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of quinoline derivatives, revealing that certain substitutions could enhance activity against resistant bacterial strains. This highlights the importance of structural modifications in optimizing biological efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,8-dimethoxy-2-(pyrazin-2-yl)quinoline, and how are intermediates like hydrazino derivatives utilized?

  • Methodological Answer : A typical route involves coupling pyrazine derivatives with substituted quinolines. For example, hydrazino intermediates (e.g., 7-hydrazinopyrazolo[1,5-c]pyrimidine) are synthesized via reactions between acetylenic β-diketones and hydrazine derivatives under reflux conditions . Subsequent condensation with isatin or its analogs in dioxane at room temperature yields final products, with methanol washes used for purification . Optimizing stoichiometry (e.g., 1:1.5 molar ratio of hydrazine to isatin) improves yield.

Q. How is structural characterization of this compound performed post-synthesis?

  • Methodological Answer : Techniques include:

  • NMR : To confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ 7.0–9.0 ppm for quinoline/pyrazine rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) ensures purity .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Similar quinoline derivatives exhibit enzyme inhibition (e.g., acetylcholinesterase in Alzheimer’s research) and receptor modulation. For example, methoxy groups enhance binding affinity to hydrophobic enzyme pockets, while the pyrazine ring contributes to π-π stacking with aromatic residues . Assays like ELISA or fluorescence polarization are used to quantify inhibition constants (Kᵢ).

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for complex derivatives of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency between pyrazine and quinoline moieties.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) removes byproducts. Monitoring via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) ensures progress .

Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 8-methoxy with hydroxy groups reduces lipophilicity, altering membrane permeability) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., IC50 values for reference inhibitors).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between pyrazine-N and enzyme residues) .

Q. What experimental approaches are recommended to elucidate the mechanism of action for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in enzyme active sites to identify key residues for binding.
  • Kinetic Assays : Measure substrate turnover rates (e.g., kₐₜₜ/Kₘ) in the presence of inhibitors to distinguish competitive vs. non-competitive mechanisms .

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